molecular formula C8H20Cl2N2O B1383346 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride CAS No. 1803586-42-6

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride

Cat. No. B1383346
M. Wt: 231.16 g/mol
InChI Key: AOJMUXLLULCTMW-UHFFFAOYSA-N
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Description

“2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1803586-42-6 . It has a molecular weight of 231.16 .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(3-ethylmorpholino)ethan-1-amine dihydrochloride . The InChI code is 1S/C8H18N2O.2ClH/c1-2-8-7-11-6-5-10(8)4-3-9;;/h8H,2-7,9H2,1H3;2*1H .

Scientific Research Applications

Chemical Reaction and Catalysis

The ammoxidation of ethane and ethylene to acetonitrile involves a Co-ZSM-5 catalyst. In this process, the adsorption of ammonia on Co-ZSM-5 is stronger than on H-ZSM-5. C2H4 adsorption is weak and desorbs below 300°C. The presence of NH3 accelerates the desorption of C2H3N. C2H5NH2, a reactive intermediate similar to 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride, is formed during the reaction, which converts to C2H3N under ammoxidation conditions (Yuejin. Li & J. Armor, 1998).

Analytical Chemistry Application

A method for the determination of amino compounds, including amines similar to 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride, uses a labeling reagent for fluorescence detection. This approach is sensitive and mild, providing efficient analysis by high-performance liquid chromatography (J. You et al., 2006).

Organic Synthesis

In organic synthesis, the preparation of secondary amines, like 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, is achieved by reducing an imine with sodium borohydride. This process provides insights into the synthesis of compounds structurally related to 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride (Adesola A. Adeleke & Bernard Omondi, 2022).

Catalysis in Ethylene Oligomerization

Nickel(II) complexes chelated by (amino)pyridine ligands, including compounds similar to 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride, are used in ethylene oligomerization. This showcases the application of such amines in developing catalysts for industrial processes (George S. Nyamato et al., 2016).

Fluorescent Derivative Synthesis

A novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines demonstrates the application of secondary amines in creating fluorescent derivatives. This process could relate to compounds like 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride (Sunliang Cui et al., 2007).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(3-ethylmorpholin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-2-8-7-11-6-5-10(8)4-3-9;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJMUXLLULCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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